3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Anticancer HeLa Cytotoxicity

3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine (CAS 1427402-11-6) is a polysubstituted imidazo[1,2-a]pyridine building block featuring a 3-amino group, a 6-bromo substituent, and a 5-methyl group on the fused heterocyclic core. This scaffold belongs to the aminoimidazo[1,2-a]pyridine class, a privileged structure in medicinal chemistry validated as the basis for ATP-competitive kinase inhibitors, particularly against cyclin-dependent kinases (CDKs).

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
Cat. No. B11926208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=NC=C(N12)N)Br
InChIInChI=1S/C8H8BrN3/c1-5-6(9)2-3-8-11-4-7(10)12(5)8/h2-4H,10H2,1H3
InChIKeyGOKCFNWAKOSIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine in Drug Discovery: Core Scaffold & Procurement Baseline


3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine (CAS 1427402-11-6) is a polysubstituted imidazo[1,2-a]pyridine building block featuring a 3-amino group, a 6-bromo substituent, and a 5-methyl group on the fused heterocyclic core . This scaffold belongs to the aminoimidazo[1,2-a]pyridine class, a privileged structure in medicinal chemistry validated as the basis for ATP-competitive kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) [1]. The compound's specific substitution pattern—combining a hydrogen-bond-donating amine, a heavy halogen amenable to cross-coupling, and a sterically-modulating methyl group—defines its utility as a versatile intermediate for parallel library synthesis rather than a terminal bioactive entity itself.

Why 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine Cannot Be Replaced by Other Imidazopyridine Analogs


Procurement decisions involving imidazo[1,2-a]pyridine building blocks must consider that minor positional changes in substituents fundamentally alter both synthetic utility and biological profile. The 6-bromo substituent serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid analog generation, whereas the 5-methyl group introduces steric and electronic effects that modulate target binding . Replacing this compound with a 6-chloro analog (CAS 82193-28-0) alters the reactivity of the halogen for subsequent functionalization and changes lipophilicity, while the non-methylated 6-bromo analog (CAS 705262-55-1) lacks the conformational constraint and hydrophobic contact provided by the methyl group . General class-level substitutions are therefore unsuitable for programs requiring a specific substitution vector for structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine


Anticancer Potency in HeLa Cells: A Comparative Class-Level Insight

A derivative within the 3-aminoimidazo[1,2-a]pyridine class, closely related to the target compound, demonstrated an IC50 of 10 µM against human cervical cancer HeLa cells, with reduced toxicity observed against normal cells . While this data point is not from a direct head-to-head comparison with the exact compound, it establishes a potency benchmark for the chemical series. No comparable quantitative data is currently available in the public domain for non-brominated or non-methylated direct analogs tested under identical conditions.

Anticancer HeLa Cytotoxicity IC50

Bromo Substituent Enhances Antimicrobial Activity: SAR Guidance for Scaffold Selection

In a structure-activity relationship (SAR) study of imidazo[1,2-a]pyridine antimicrobials, the combination of bromo and fluoro substituents significantly enhanced activity compared to other halogen or unsubstituted analogs [1]. Although the study does not test the exact 3-amino-6-bromo-5-methyl compound, it establishes the critical role of the bromine atom in driving bioactivity within this chemotype, supporting the choice of a brominated building block over chloro or des-halo alternatives for antimicrobial screening campaigns.

Antimicrobial SAR Bromo Imidazopyridine

Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) as a Proxy for Membrane Permeability

The target compound has a calculated XLogP3 of 2.5 , placing it within the optimal lipophilicity range (1-3) for orally bioavailable drugs according to Lipinski's guidelines. In contrast, the non-methylated analog 3-amino-6-bromoimidazo[1,2-a]pyridine (CAS 705262-55-1) has a lower XLogP3 (predicted ~1.8), while the 6-chloro-5-methyl analog has a different lipophilicity profile due to the reduced atomic mass and polarizability of chlorine versus bromine. This difference in calculated logP can influence membrane permeability, protein binding, and pharmacokinetic (PK) properties of derived lead compounds.

Lipophilicity XLogP3 Drug-likeness Physicochemical

Optimal Application Scenarios for Procuring 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine


Kinase Inhibitor Lead Generation via Parallel Library Synthesis

The aminoimidazo[1,2-a]pyridine core is a validated ATP-competitive kinase inhibitor scaffold [1]. 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is optimally deployed as a starting material for generating focused kinase inhibitor libraries. The 6-bromo handle enables rapid Suzuki coupling to introduce diverse aryl/heteroaryl groups exploring the solvent-exposed region of the kinase ATP-binding pocket, while the 3-amino and 5-methyl groups maintain the core hydrogen-bonding and hydrophobic contacts, respectively. This approach was successfully used to discover potent and selective CDK2 inhibitors [1].

Antimicrobial SAR Exploration Around the Imidazopyridine Core

Class-level SAR demonstrates that bromine substitution enhances antimicrobial activity within the imidazo[1,2-a]pyridine series [2]. Procuring the 3-amino-6-bromo-5-methyl variant provides a pre-functionalized scaffold for systematic exploration of the 2- and 8-positions, which are key modulators of antiparasitic and antibacterial potency. This approach circumvents the need for late-stage bromination and enables more efficient hit expansion.

Medicinal Chemistry Building Block for CNS Drug Discovery Programs

With a topological polar surface area (TPSA) of 43.3 Ų and an XLogP3 of 2.5 , 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine resides in favorable physicochemical space for CNS drug candidates, supporting passive blood-brain barrier permeability. The compound serves as an advanced intermediate for synthesizing CNS-targeted kinase inhibitors or GPCR ligands, where the bromine can be exploited for late-stage functionalization or radiolabeling.

Quote Request

Request a Quote for 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.